N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties
Preparation Methods
The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This method ensures the formation of the desired thiophene-2-carboxamide derivatives.
Chemical Reactions Analysis
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene ring or the nitrophenyl group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiourea derivatives, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound also forms metal complexes and exhibits antimicrobial activity.
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide: Similar in structure, this compound shares many of the same biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-20-10-7-8(16(18)19)4-5-9(10)14-13(21)15-12(17)11-3-2-6-22-11/h2-7H,1H3,(H2,14,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZLHTWZXBQUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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